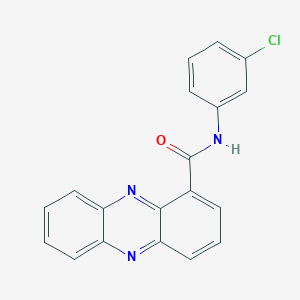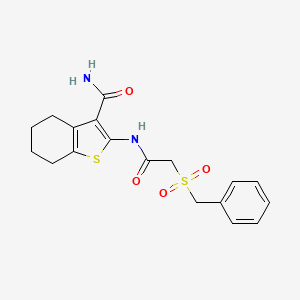
N-(3-chlorophenyl)phenazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)phenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazine derivatives are nitrogen-containing heterocyclic compounds that exhibit a wide range of bioactivities, including antifungal, antibacterial, and anticancer properties
Mechanism of Action
Target of Action
N-(3-chlorophenyl)phenazine-1-carboxamide, also known as phenazine-1-carboxamide (PCN), is a phenazine derivative . The primary targets of PCN are fungal phytopathogens . It exhibits strong antagonistic activity against these pathogens, making it an effective biocontrol agent .
Mode of Action
PCN interacts with its targets, the fungal phytopathogens, by disrupting their normal cellular functions . .
Biochemical Pathways
The biosynthesis of PCN involves several key genes, including phzI, phzR, and phzE . The expression of these genes is regulated by psrA and rpeA, which act as repressors of PCN biosynthesis . Inactivation of psrA and rpeA can increase PCN production .
Pharmacokinetics
It’s known that pcn is produced by certain bacterial strains, such as pseudomonas chlororaphis , suggesting that it may be metabolized and excreted by these organisms.
Result of Action
The result of PCN’s action is the inhibition of fungal phytopathogens . This leads to a decrease in the prevalence of these pathogens, thereby promoting the health of plants in the environment .
Action Environment
The action of PCN is influenced by environmental factors. For instance, PCN is produced by bacteria found in the rhizosphere of plants , suggesting that soil conditions may impact its production and efficacy. Furthermore, the use of metabolic engineering strategies can enhance the biosynthesis of PCN in environmentally-friendly settings .
Biochemical Analysis
Biochemical Properties
N-(3-chlorophenyl)phenazine-1-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is the novel amidase PcnH, which initiates the degradation of phenazine-1-carboxamide by hydrolyzing its amide bond to produce phenazine-1-carboxylic acid . This interaction is essential for the compound’s metabolic pathway and its subsequent biochemical effects. Additionally, this compound has been shown to interact with various proteins involved in cellular signaling pathways, influencing their activity and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as amidase PcnH, leading to the hydrolysis of its amide bond and the production of phenazine-1-carboxylic acid . This interaction is crucial for the compound’s degradation and subsequent biochemical effects. Furthermore, this compound can inhibit or activate various enzymes involved in cellular signaling pathways, thereby modulating their activity and influencing cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a crucial role in its biochemical effects. The compound is metabolized by the novel amidase PcnH, which hydrolyzes its amide bond to produce phenazine-1-carboxylic acid . This metabolic pathway is essential for the compound’s degradation and subsequent biochemical effects. Additionally, this compound can influence metabolic flux and metabolite levels by interacting with key metabolic enzymes, thereby affecting overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)phenazine-1-carboxamide typically involves the reaction of phenazine-1-carboxylic acid with 3-chloroaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of phenazine derivatives, including this compound, often employs microbial biosynthesis. Pseudomonas chlororaphis is a common bacterium used for the biosynthesis of phenazine-1-carboxamide. The production process involves optimizing fermentation conditions to enhance the yield of the compound. Genetic engineering techniques are also employed to increase the efficiency of the biosynthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized phenazine derivatives, while substitution reactions may produce various substituted phenazine compounds .
Scientific Research Applications
N-(3-chlorophenyl)phenazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives.
Biology: Exhibits antimicrobial properties, making it useful in studying microbial interactions and developing biocontrol agents.
Medicine: Shows potential as an anticancer agent due to its ability to inhibit cell viability and induce apoptosis in cancer cells.
Industry: Used in the development of biopesticides for controlling plant pathogens
Comparison with Similar Compounds
N-(3-chlorophenyl)phenazine-1-carboxamide is unique compared to other phenazine derivatives due to its specific substitution pattern and biological activities. Similar compounds include:
Phenazine-1-carboxamide: A closely related compound with similar antimicrobial properties.
Pyocyanin: Another phenazine derivative known for its blue-green pigment and antimicrobial activity.
Phenazine-1-carboxylic acid: The precursor for the synthesis of this compound
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNDERHTPMOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one](/img/structure/B6492782.png)
![10-(methylsulfanyl)-2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene](/img/structure/B6492790.png)
![N-(2,5-dichlorophenyl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}acetamide](/img/structure/B6492798.png)
![N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide](/img/structure/B6492807.png)
![(2E)-N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride](/img/structure/B6492819.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride](/img/structure/B6492829.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B6492843.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B6492845.png)

![2-(2-phenylmethanesulfonylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6492856.png)
![(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B6492863.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6492870.png)
![2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6492885.png)
![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-phenylacetamide](/img/structure/B6492892.png)
